molecular formula C18H18BrN3O3S B11144058 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11144058
M. Wt: 436.3 g/mol
InChI Key: WQROCHDBEXEASW-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a 6-bromo-substituted indole moiety linked via an acetamide bridge to a phenethyl group bearing a sulfamoyl substituent at the para position. The bromine atom on the indole ring likely enhances lipophilicity and influences electronic properties, while the sulfamoyl group may contribute to hydrogen bonding or receptor interactions.

Properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C18H18BrN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25)

InChI Key

WQROCHDBEXEASW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps. One common route includes the bromination of indole followed by the introduction of the acetamide group. The sulfonamide group is then added through a reaction with a suitable sulfonyl chloride derivative. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, often using reagents like sodium azide or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition due to its sulfonamide group.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful in medicinal applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, physicochemical properties, and synthesis data.

Structural Features
Compound Name Core Heterocycle/Substituent Sulfamoylphenyl Linker Key Functional Groups
Target compound 6-Bromoindole Ethyl bridge Acetamide, sulfamoyl
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Ethoxybenzothiazole Direct attachment Acetamide, sulfamoyl
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide Quinoline Direct attachment Acetamide, sulfamoyl
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Bromophenyl Methoxyphenyl attachment Acetamide
N-(4-Bromophenyl)acetamide Bromophenyl None Acetamide
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Chlorophenylmethylindole Sulfonyl bridge Acetamide, methoxyphenyl

Key Observations :

  • The 6-bromoindole group in the target compound distinguishes it from benzothiazole, quinoline, or simple bromophenyl analogs.
  • The ethyl bridge between the indole and sulfamoylphenyl group may confer greater conformational flexibility compared to direct linkages (e.g., in compounds from ) or rigid sulfonyl bridges (e.g., in ) .
Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target compound Not reported N/A ~447.3 (calculated)
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 144.2 59 407.46
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide 144.1 59 397.43
N-(4-Bromophenyl)acetamide Not reported N/A 214.07
2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 128.4 68 369.45

Key Observations :

  • The target compound’s bromine atom and ethyl bridge likely increase molecular weight and lipophilicity compared to smaller analogs (e.g., thiadiazole derivatives). This could influence solubility and bioavailability.
  • Melting points for sulfamoylphenyl acetamides range widely (128–180°C), with higher values often associated with rigid structures (e.g., isoquinoline derivatives in ). The target compound’s flexibility might result in a lower melting point, though experimental data are needed .

Implications of Structural Differences

Bioactivity Potential: Indole derivatives (e.g., melatonin analogs in ) often target neurotransmitter receptors, while sulfamoyl groups (common in sulfonamide drugs) may enhance antimicrobial or anti-inflammatory activity. The target compound’s hybrid structure could offer dual mechanisms .

Stability : The C–Br bond in the indole ring may confer greater metabolic stability compared to C–Cl or C–O bonds in analogs .

Solubility: The sulfamoyl group improves water solubility relative to non-polar substituents (e.g., benzyl or adamantyl groups in ) .

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound featuring a brominated indole moiety and a sulfonamide functional group. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C18H18BrN3O3S, with a molecular weight of approximately 436.3 g/mol.

Chemical Structure

The chemical structure of the compound includes:

  • Indole moiety : Known for its role in various biological processes.
  • Sulfonamide group : Often associated with antimicrobial properties.
  • Acetamide functionality : Contributes to the compound's potential biological activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, particularly those related to inflammation and cancer.
  • Modulation of neurotransmitter systems : The indole structure may influence neurotransmitter activity, potentially affecting mood and cognition.

Antimicrobial Properties

The presence of the sulfonamide group indicates potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could exhibit comparable effects. For example, sulfonamide derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-bromo-1H-indol-3-yl)ethan-1-amineBrominated indole coreLacks sulfonamide and acetamide groups
Benzo[cd]indol-2(1H)-onesSimilar indole structureDifferent substitution pattern
5-BromoindoleSimple brominated indoleNo additional functional groups

This comparison highlights the uniqueness of this compound due to its combination of functionalities, which may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds. For instance, studies on sulfonamide derivatives have demonstrated their effectiveness in inhibiting bacterial growth and modulating inflammatory responses. One study reported that certain sulfonamide compounds exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Furthermore, research on indole-based compounds has shown their potential in treating neurological disorders by modulating neurotransmitter levels. For example, compounds with indole structures have been linked to improved cognitive function in animal models of Alzheimer's disease .

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